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Compound of Interest

Ethyl 4,6-dibromo-2,3-
Compound Name:

difluorophenylacetate
CAS No.: 1806273-46-0
Cat. No.: B1412560

Get Quote
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Ethyl 2,4-dibromo-3,6-difluorophenylacetate is a halogenated aromatic compound that has
garnered attention as a versatile building block in synthetic chemistry. The strategic placement
of two bromine and two fluorine atoms on the phenyl ring significantly modulates the molecule's
electronic properties and reactivity. The presence of these halogens makes it a valuable
intermediate for introducing complex functionalities through various cross-coupling and
substitution reactions. This guide provides a comprehensive overview of its synthesis,
properties, and potential applications, offering a technical resource for professionals in drug
discovery and materials science.

Physicochemical and Structural Properties

The defining characteristics of Ethyl 2,4-dibromo-3,6-difluorophenylacetate are summarized
below. These properties are crucial for its handling, reaction setup, and analytical
characterization.
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Property Value Source
CAS Number 1803715-63-0 [1]
Molecular Formula C10HsBr2F20:2 [1]
Molecular Weight 357.97 g/mol [1]
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Synthesis and Reaction Chemistry

The synthesis of Ethyl 2,4-dibromo-3,6-difluorophenylacetate can be approached through
several strategic routes. The choice of method often depends on the availability of starting
materials and the desired scale of production.

Primary Synthetic Pathways

Two principal methods for the synthesis of this compound are commonly employed:

» Halogenation of a Phenylacetate Precursor: This approach involves the sequential
bromination and fluorination of a suitable phenylacetate starting material. Bromination can be
achieved using elemental bromine or N-bromosuccinimide (NBS), followed by fluorination
with an electrophilic fluorine source like Selectfluor.[1]

« Esterification of the Corresponding Carboxylic Acid: An alternative route involves the
synthesis of 2,4-dibromo-3,6-difluorophenylacetic acid, which is then esterified with ethanol
in the presence of an acid catalyst to yield the final product.[1]
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Caption: General synthetic workflows for Ethyl 2,4-dibromo-3,6-difluorophenylacetate.

Reactivity and Further Functionalization

The presence of multiple halogen atoms provides several avenues for subsequent chemical

modifications:

¢ Nucleophilic Substitution: The bromine atoms are susceptible to replacement by various

nucleophiles, such as amines or thiols, under appropriate reaction conditions.[1]

» Electrophilic Aromatic Substitution: The fluorine atoms act as directing groups, influencing

the position of further electrophilic substitution on the aromatic ring.[1]

e Reduction and Oxidation: The ester group can be reduced using reagents like lithium

aluminum hydride, while the aromatic ring can undergo oxidation with strong oxidizing
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Spectroscopic Profile

While detailed experimental spectra are proprietary to specific suppliers, the expected
spectroscopic characteristics can be inferred from the compound's structure and data from
similar molecules.

o Infrared (IR) Spectroscopy: A prominent absorption band for the carbonyl (C=0) stretch of
the ester group is expected in the region of 1735-1745 cm~1.[1] Multiple bands
corresponding to aromatic C=C stretching vibrations are anticipated between 1450-1600
cm~1[1]

o Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a
molecule containing two bromine atoms. The molecular ion peak [M]* would appear at m/z
values of approximately 357.97, 359.97, and 361.97, with a relative intensity ratio of about
1:2:1, reflecting the natural abundance of the 7°Br and 8!Br isotopes.[1]

Applications in Research and Development

The unique structural features of Ethyl 2,4-dibromo-3,6-difluorophenylacetate make it a
compound of interest in several areas of chemical and pharmaceutical research. The
incorporation of fluorine is a well-established strategy in drug design to enhance metabolic
stability, binding affinity, and bioavailability.[2]
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Caption: Primary application domains for Ethyl 2,4-dibromo-3,6-difluorophenylacetate.

Pharmaceuticals

As a halogenated compound, it serves as a potential lead structure or intermediate in the
synthesis of novel therapeutic agents. Compounds with similar halogenation patterns have
demonstrated a range of biological activities, including antimicrobial and anticancer properties.
[1] Interaction studies, such as binding assays with enzymes or receptors, are critical next
steps to elucidate its pharmacological potential.[1]

Agrochemicals

The biological efficacy of halogenated organic molecules against various pests makes this
compound a candidate for use as an insecticide or herbicide.[1] Further toxicological
assessments are necessary to evaluate its safety profile for environmental applications.[1]

Organic Synthesis

Beyond direct applications, it is a valuable intermediate. The differential reactivity of the
bromine and fluorine substituents allows for selective, stepwise functionalization, enabling the
construction of more complex and highly substituted aromatic compounds for materials science
and medicinal chemistry.

Safety and Handling

No specific safety data sheet (SDS) for Ethyl 2,4-dibromo-3,6-difluorophenylacetate was found
in the public domain. However, as with all halogenated organic compounds, it should be
handled with care in a well-ventilated fume hood. Appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Conclusion

Ethyl 2,4-dibromo-3,6-difluorophenylacetate (CAS: 1803715-63-0) is a synthetically versatile
molecule with significant potential as a building block in the pharmaceutical and agrochemical
industries. Its rich reaction chemistry, stemming from the multiple halogen substituents,
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provides a robust platform for the development of novel, high-value chemical entities. Further
research into its biological activity and synthetic utility is warranted to fully exploit its potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1412560?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1412560?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

